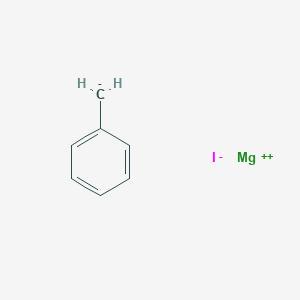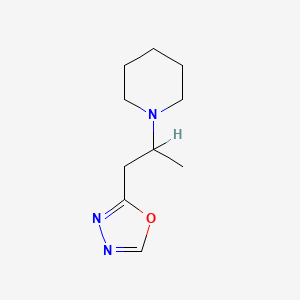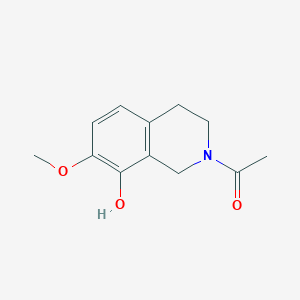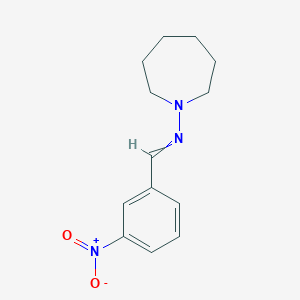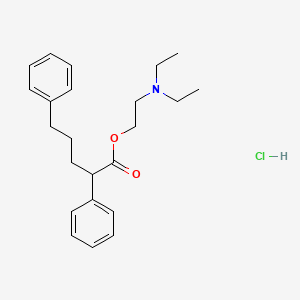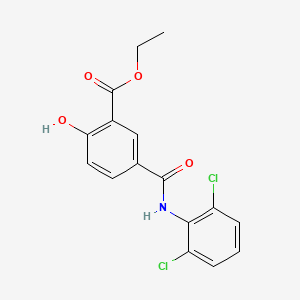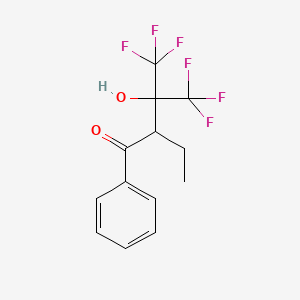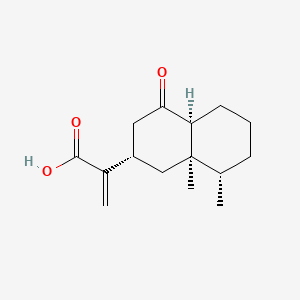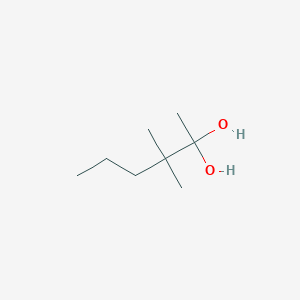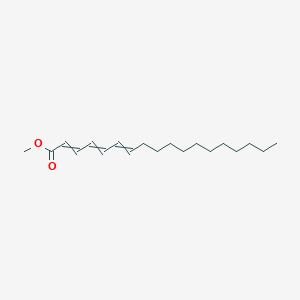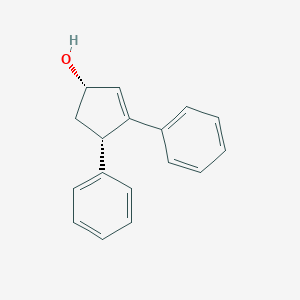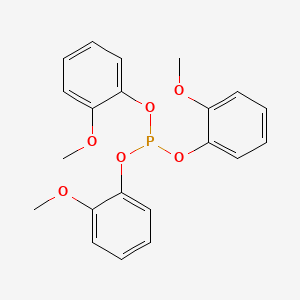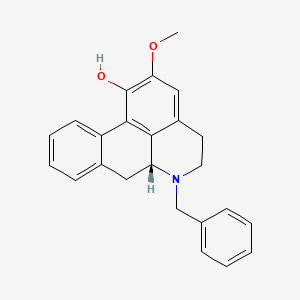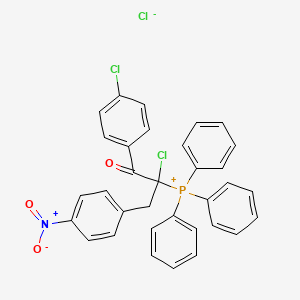
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation, which is a positively charged phosphorus atom bonded to four organic groups. This compound is notable for its unique structure, which includes both nitrobenzyl and phenacyl groups, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of tertiary phosphines with alkyl halides. For this specific compound, the synthetic route may involve the reaction of triphenylphosphine with a suitable dichloro compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene can facilitate the reaction.
Industrial Production Methods
Industrial production of such phosphonium compounds often involves large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Phosphonium compounds can undergo various types of chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
科学研究应用
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The nitrobenzyl group can undergo redox reactions, contributing to the compound’s biological activity. The phenacyl group can interact with enzymes and other proteins, affecting their function.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the additional functional groups.
Tetraphenylphosphonium chloride: Similar structure but lacks the nitrobenzyl and phenacyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group instead of the more complex nitrobenzyl and phenacyl groups.
Uniqueness
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitrobenzyl and phenacyl groups makes it more versatile in its applications compared to simpler phosphonium compounds.
属性
CAS 编号 |
33013-60-4 |
|---|---|
分子式 |
C33H25Cl3NO3P |
分子量 |
620.9 g/mol |
IUPAC 名称 |
[2-chloro-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1-oxopropan-2-yl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H25Cl2NO3P.ClH/c34-27-20-18-26(19-21-27)32(37)33(35,24-25-16-22-28(23-17-25)36(38)39)40(29-10-4-1-5-11-29,30-12-6-2-7-13-30)31-14-8-3-9-15-31;/h1-23H,24H2;1H/q+1;/p-1 |
InChI 键 |
AEOAMBQWXLOCAT-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC4=CC=C(C=C4)[N+](=O)[O-])(C(=O)C5=CC=C(C=C5)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


